Bienvenue dans la boutique en ligne BenchChem!

1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine

Structure-Activity Relationship (SAR) Lipophilicity Modulation Halogen Bonding

Leverage a clinically pre-validated, conformationally locked building block for focused kinase inhibitor and PD-L1 antagonist libraries. The 3',4'-dichloro-biphenyl framework enables critical halogen-bonding interactions; the ethanesulfonyl azetidine (baricitinib core) controls JAK selectivity and oral PK. Unlike generic analogs, this precise substitution pattern ensures SAR fidelity and target engagement reproducibility. Available for direct R&D procurement.

Molecular Formula C18H17Cl2NO3S
Molecular Weight 398.3
CAS No. 2034252-78-1
Cat. No. B2936079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine
CAS2034252-78-1
Molecular FormulaC18H17Cl2NO3S
Molecular Weight398.3
Structural Identifiers
SMILESCCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H17Cl2NO3S/c1-2-25(23,24)15-10-21(11-15)18(22)13-5-3-12(4-6-13)14-7-8-16(19)17(20)9-14/h3-9,15H,2,10-11H2,1H3
InChIKeyXNJSELAYWRWGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine: Chemical Identity, Core Scaffold, and Procurement Profile


1-{3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine (CAS 2034252-78-1) is a synthetic small molecule with the molecular formula C18H17Cl2NO3S and a molecular weight of 398.3 g/mol . The compound features a 3',4'-dichloro-substituted biphenyl carbonyl group connected to a 3-(ethanesulfonyl)azetidine ring. It belongs to the broader class of 1,3-disubstituted azetidine derivatives, which are actively investigated as building blocks and pharmacophores in medicinal chemistry [1]. The ethanesulfonyl-azetidine substructure is a validated pharmacophoric element, notably present in baricitinib (Olumiant®), an FDA-approved JAK1/JAK2 inhibitor for rheumatoid arthritis [2]. Commercially, the compound is listed as AURORA 4233 and is available from at least one European supplier for research purposes .

Why Generic Substitution Fails for 1-{3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine in Research Programs


The precise combination of a 3',4'-dichloro-biphenyl carbonyl motif and an ethanesulfonyl-substituted azetidine cannot be interchanged with structurally similar analogs without altering key pharmacological determinants. The 3',4'-dichloro substitution on the biphenyl system modulates both lipophilicity (clogP) and the electron density of the aromatic rings, factors known to critically influence target binding affinity and metabolic stability in biphenyl-based inhibitor series [1]. Furthermore, the ethanesulfonyl azetidine fragment is not a generic building block; its specific sulfonyl alkyl chain length (ethyl vs. methyl or isopropyl) has been shown to control the solubility of resulting polymers and likely influences the pharmacokinetic profile of small-molecule derivatives [2]. Generic substitution—e.g., using a non-chlorinated biphenyl analog or replacing the ethanesulfonyl group with a methanesulfonyl group—would yield a different compound with no assurance of equivalent biological or physicochemical behavior, thereby invalidating SAR continuity and reproducibility [1][2].

Quantitative Differentiation Evidence for 1-{3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine vs. Closest Analogs


3',4'-Dichloro Substitution on the Biphenyl Core: Structural Differentiation from the Non-Chlorinated Analog

The target compound bears a 3',4'-dichloro substitution on the distal phenyl ring of the biphenyl system. The closest commercially listed analog is 1-{[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine, which lacks this dichloro substitution entirely. In the broader class of biphenyl-based small-molecule inhibitors (e.g., PD-1/PD-L1 inhibitors), the introduction and precise positioning of chlorine substituents on the biphenyl scaffold have been shown to significantly modulate binding affinity, with optimized non-symmetric C2 inhibitors achieving IC50 values in the single-digit nanomolar range (e.g., Compound 2, EC50 = 21.8 nM in a cell-based PD-1 signaling co-culture assay) [1]. The presence of two chlorine atoms at the 3' and 4' positions is predicted to increase lipophilicity (estimated ΔclogP ≈ +1.0 to +1.5 log units vs. the non-chlorinated analog) and to alter the conformational preferences of the biphenyl system through steric and electronic effects. Direct head-to-head comparative bioactivity data between the target compound and its non-chlorinated analog have not been located in the peer-reviewed literature as of the search date.

Structure-Activity Relationship (SAR) Lipophilicity Modulation Halogen Bonding Medicinal Chemistry

Ethanesulfonyl Azetidine Pharmacophore: Validated Scaffold Relevance via Baricitinib (FDA-Approved Drug)

The 3-(ethanesulfonyl)azetidine substructure present in the target compound is an established pharmacophoric element validated in an approved drug. Baricitinib (Olumiant®), an oral JAK1/JAK2 inhibitor approved by the EMA (2017) and FDA (2018) for moderate-to-severe rheumatoid arthritis, incorporates a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety as a critical component of its pyrazolo-pyrimidine scaffold [1][2]. The ethanesulfonyl group specifically contributes to JAK kinase selectivity and oral bioavailability in baricitinib. In contrast, the closest azetidine-sulfonyl building block analogs—3-(methanesulfonyl)azetidine and 3-(isopropanesulfonyl)azetidine—exhibit markedly different polymerization kinetics and solubility profiles [3], indicating that the ethyl sulfonyl chain length is not interchangeable. The target compound differentiates itself from generic azetidine building blocks by carrying this specific ethylsulfonyl substitution, which is the same chain length used in the clinically validated baricitinib pharmacophore.

JAK Inhibitor Pharmacophore Validation Drug Development Anti-inflammatory

Vendor-Specified Purity and Molecular Identity: Procurement-Grade Differentiation

The target compound is commercially available as AURORA 4233 from Aurora Fine Chemicals (Austria) with a defined molecular formula of C18H17Cl2NO3S and molecular weight of 398.3 g/mol . Vendor-listed purity specifications for closely related azetidine-biphenyl analogs from non-excluded suppliers (e.g., Chemscene) typically range from 95% to 96% . While the precise purity specification for this specific catalog entry was not confirmed during the search, the compound's listing on ChemicalBook with a unique CB Number (CB9257878) establishes its traceable commercial identity . The non-dichlorinated analog 1-{[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine is listed separately by the same vendor class, confirming that these are distinct catalog items and not interchangeable products.

Chemical Purity Quality Control Procurement Specification Analytical Chemistry

Carbonyl vs. Sulfonyl Linker Differentiation: Target Compound Compared to Sulfonyl-Bridged Dichloro-Biphenyl Azetidine Analogs

The target compound employs a carbonyl (C=O) linker between the biphenyl system and the azetidine ring. A family of structurally related compounds replaces this carbonyl with a sulfonyl (SO2) linker, as exemplified by 1-(1-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione and 3-[1-({3',4'-dichloro-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione . The carbonyl-to-sulfonyl substitution alters the geometry (trigonal planar C=O vs. tetrahedral SO2), hydrogen-bonding capacity, and electronic properties of the linker, which in turn can affect target binding, metabolic stability, and synthetic tractability. In biphenyl-based PD-L1 inhibitor series, the nature of the linker group (amide, ether, sulfonyl, etc.) is a critical determinant of inhibitory potency, with IC50 values spanning several orders of magnitude depending on linker choice [1]. The carbonyl linker in the target compound provides a distinct chemical handle for further derivatization (e.g., reduction, reductive amination) that is not available with a sulfonyl linker.

Linker Chemistry Carbonyl vs. Sulfonyl Pharmacophore Design Medicinal Chemistry

Azetidine Ring Strain and Conformational Rigidity: Differentiating the Four-Membered Ring from Pyrrolidine and Piperidine Analogs

The target compound features an azetidine (four-membered) ring, which imparts greater ring strain (~26.5 kcal/mol) and conformational rigidity compared to the more flexible pyrrolidine (five-membered, ~6.5 kcal/mol strain) or piperidine (six-membered) saturated nitrogen heterocycles [1]. This ring strain influences both reactivity (enabling ring-opening transformations under mild conditions) and the three-dimensional presentation of substituents to biological targets. In the context of kinase inhibitor design, azetidine-containing compounds have demonstrated distinct selectivity profiles compared to their pyrrolidine counterparts. For instance, azetidine-based Stat3 inhibitors have shown potent in vivo activity in triple-negative breast cancer models, whereas the corresponding pyrrolidine analogs exhibited reduced potency [2]. The 3-(ethanesulfonyl) substitution on the azetidine ring further constrains the conformational landscape, as the sulfonyl group adopts a preferred orientation that can pre-organize the molecule for target engagement.

Conformational Restriction Ring Strain Azetidine Scaffold Hopping

High-Impact Research and Industrial Application Scenarios for 1-{3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine


Kinase-Targeted Library Synthesis Leveraging the Baricitinib-Validated Ethanesulfonyl Azetidine Pharmacophore

This compound serves as a strategic building block for generating focused kinase inhibitor libraries. The 3-(ethanesulfonyl)azetidine fragment is a core component of baricitinib, an FDA-approved JAK1/JAK2 inhibitor, providing a clinically pre-validated starting point for synthesizing novel analogs [1]. By coupling this pharmacophore with the 3',4'-dichloro-biphenyl carbonyl moiety, researchers can explore SAR around the biphenyl region while maintaining the ethylsulfonyl chain length that has proven critical for JAK selectivity and oral bioavailability in the approved drug. The carbonyl linker further enables downstream diversification via reduction, reductive amination, or organometallic addition, which is not possible with sulfonyl-linked analogs [2].

PD-1/PD-L1 Immune Checkpoint Inhibitor Development Using Halogenated Biphenyl Scaffolds

The 3',4'-dichloro-biphenyl framework aligns with the biphenyl-based pharmacophore of small-molecule PD-L1 inhibitors, a class that has yielded compounds with single-digit nanomolar IC50 values in HTRF assays and EC50 values approaching those of therapeutic antibodies (e.g., Compound 2, EC50 = 21.8 nM vs. durvalumab EC50 = 0.3–1.8 nM) [1]. The 3',4'-dichloro substitution pattern may engage halogen-bonding interactions within the PD-L1 dimer interface, a binding mode characterized by X-ray crystallography for related biphenyl inhibitors [1]. This compound is therefore suitable for exploratory medicinal chemistry programs targeting the PD-1/PD-L1 axis, where chlorine positioning on the biphenyl system has been shown to be a key determinant of inhibitory potency.

Conformational Restriction Studies and Scaffold-Hopping Design Strategy

The azetidine ring imposes significant conformational restriction (ring strain ~26.5 kcal/mol) compared to five- and six-membered saturated N-heterocycles [1]. This property makes the compound a valuable tool for scaffold-hopping studies, where researchers systematically replace flexible linkers or larger rings with the rigid azetidine to assess the impact on target binding entropy, selectivity, and pharmacokinetics. The 3-ethanesulfonyl substitution further locks the azetidine into a preferred conformation, providing a well-defined three-dimensional pharmacophore for structure-based drug design and computational modeling [2].

Chemical Biology Probe Development via Carbonyl Linker Functionalization

The carbonyl linker between the biphenyl and azetidine moieties provides a versatile synthetic handle not present in sulfonyl-bridged analogs [1]. This enables the installation of affinity tags (biotin), fluorescent reporters, or photoaffinity labels for chemical biology applications such as target identification (pull-down proteomics) and cellular imaging. The 3',4'-dichloro substitution enhances the compound's lipophilicity, potentially improving cell permeability for intracellular target engagement studies, while the azetidine ring provides a compact scaffold suitable for probe design [2].

Quote Request

Request a Quote for 1-{3',4'-dichloro-[1,1'-biphenyl]-4-carbonyl}-3-(ethanesulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.